molecular formula C2H2F3NO B3387378 2,2,2-Trifluoroacetaldehyde oxime CAS No. 819-03-4

2,2,2-Trifluoroacetaldehyde oxime

Cat. No.: B3387378
CAS No.: 819-03-4
M. Wt: 113.04 g/mol
InChI Key: AGXIAHLLNDREAE-LZCJLJQNSA-N
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Description

2,2,2-Trifluoroacetaldehyde oxime is a chemical compound that has garnered attention due to its unique properties and applications in various fields. It is an oxime derivative of trifluoroacetaldehyde, characterized by the presence of three fluorine atoms attached to the carbon atom of the aldehyde group. This compound is particularly notable for its role as a precursor in the synthesis of other fluorinated compounds.

Preparation Methods

The synthesis of 2,2,2-Trifluoroacetaldehyde oxime typically involves the reaction of hydroxylamine with trifluoroacetaldehyde hydrate. This reaction is carried out under mildly basic conditions, which facilitates the formation of the oxime. The process is known for its high yield and efficiency, making it a cost-effective and scalable method for producing this compound .

In an industrial setting, the preparation of this compound can be achieved through a similar synthetic route, with the reaction conditions optimized for large-scale production. The use of commercially available reagents and the mild reaction conditions contribute to the practicality of this method for industrial applications .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoroacetaldehyde oxime involves its conversion to trifluoroacetonitrile under mildly basic conditions. This conversion is facilitated by the presence of a base, which promotes the release of trifluoroacetonitrile from the oxime precursor . The trifluoroacetonitrile can then participate in various chemical reactions, leading to the formation of trifluoromethylated compounds. These compounds often exhibit enhanced biological activity and stability due to the presence of the trifluoromethyl group .

Properties

IUPAC Name

(NE)-N-(2,2,2-trifluoroethylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F3NO/c3-2(4,5)1-6-7/h1,7H/b6-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXIAHLLNDREAE-LZCJLJQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NO)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=N/O)\C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

819-03-4
Record name 2,2,2-trifluoroacetaldehyde oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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